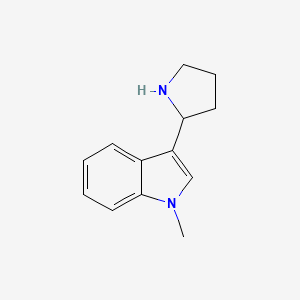

1-Methyl-3-(pyrrolidin-2-yl)-1h-indole

Description

Contextual Significance of Indole (B1671886) and Pyrrolidine (B122466) Pharmacophores in Medicinal Chemistry

In the realm of drug discovery, a pharmacophore is defined as the essential arrangement of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target, thereby triggering a biological response. youtube.comyoutube.com The indole and pyrrolidine nuclei are considered "privileged scaffolds" because they are recurring motifs in a multitude of biologically active compounds. nih.govsci-hub.seresearchgate.netcapes.gov.br

The indole moiety, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component in numerous natural products and synthetic drugs. researchgate.net Its structural versatility and ability to mimic protein structures allow it to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This has led to the development of indole derivatives with a vast spectrum of pharmacological activities. nih.govsci-hub.secapes.gov.br

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another crucial scaffold in medicinal chemistry. nih.govnih.gov Unlike its aromatic counterpart, pyrrole, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space. nih.gov This "pseudorotation" endows molecules with specific stereochemical properties that can significantly influence their binding to biological targets and, consequently, their therapeutic effects. nih.gov Pyrrolidine derivatives have been successfully developed for a wide range of diseases. nih.govfrontiersin.org

| Pharmacophore | Reported Biological Activities | References |

|---|---|---|

| Indole | Anticancer, Antimicrobial, Antiviral, Anticonvulsant, Antidiabetic, Anti-inflammatory, Antimalarial, Antitubercular | nih.gov, sci-hub.se, researchgate.net, capes.gov.br, nih.gov |

| Pyrrolidine | Anticancer, Antibacterial, Antiviral, Antifungal, Anti-inflammatory, Anticonvulsant, Antimalarial, Enzyme Inhibition | nih.gov, frontiersin.org, nih.gov |

Historical Perspective of Indole-Pyrrolidine Hybrid Compound Research

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in medicinal chemistry. The goal is often to develop compounds with enhanced affinity, improved selectivity, or a novel mechanism of action. The fusion of indole and pyrrolidine rings has been a subject of interest for researchers, leading to the synthesis of various hybrid structures.

Research into indole-alkaloids, many of which naturally contain a pyrrolidine or related nitrogenous ring, laid the groundwork for understanding the potential of this combination. nih.govscispace.com Synthetic efforts have explored different ways to link these two scaffolds. For instance, the development of spiro-oxindole compounds, which feature a spirocyclic junction between an oxindole (B195798) (a derivative of indole) and a pyrrolidine ring, has yielded potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. acs.org Other research has focused on creating derivatives where the pyrrolidine ring is attached to the indole core at various positions, leading to compounds with anti-inflammatory or other therapeutic properties. researchgate.net The synthesis of Eletriptan, a drug used for migraines, involves the reaction of an indole derivative with a pyrrolidine precursor, highlighting the pharmaceutical relevance of this hybrid class. mdpi.com

Current Research Landscape and Underexplored Potential of 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole

The current research landscape for indole-pyrrolidine hybrids is active, with ongoing efforts to discover novel therapeutic agents. acs.orgresearchgate.net Studies on compounds like spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one have demonstrated the potential for creating chemically stable and orally active drugs from this scaffold. acs.org Furthermore, the synthesis of new indole derivatives, including those combined with other heterocyclic rings, continues to be a fruitful area of investigation for antimicrobial and anticancer agents. nih.govresearchgate.netmdpi.com

The lack of specific research on this compound represents an untapped area for investigation. Given the extensive and diverse biological activities associated with both the indole and pyrrolidine pharmacophores, it is plausible that this hybrid compound could exhibit interesting pharmacological properties. nih.govnih.govfrontiersin.org Its unique structural arrangement—a direct linkage at the indole 3-position and a methyl group on the indole nitrogen—differentiates it from more extensively studied spirocyclic or acylated analogs. Future research could focus on efficient synthetic routes to this compound and its stereoisomers, followed by comprehensive screening against a panel of biological targets, such as kinases, receptors, and enzymes, to uncover its therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylindole |

InChI |

InChI=1S/C13H16N2/c1-15-9-11(12-6-4-8-14-12)10-5-2-3-7-13(10)15/h2-3,5,7,9,12,14H,4,6,8H2,1H3 |

InChI Key |

MHUGNQWXLUJVNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CCCN3 |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Strategies for 1 Methyl 3 Pyrrolidin 2 Yl 1h Indole and Its Analogues

Retrosynthetic Approaches to the Indole-Pyrrolidine Core

Retrosynthetic analysis of the 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole structure suggests several logical disconnections. The most common approach involves disconnecting the bond between the indole (B1671886) C-3 position and the C-2 position of the pyrrolidine (B122466) ring. This leads to two key synthons: an indole nucleus (or a precursor) and a suitable pyrrolidine derivative.

This primary strategy can be further broken down:

Disconnection via C-C bond formation: This approach envisions an indole nucleophile attacking a pyrrolidine-based electrophile (or vice versa). A practical implementation involves a Friedel-Crafts-type acylation of the indole at the C-3 position with an activated proline derivative, followed by reduction of the resulting ketone. This is a widely used method for analogues like Eletriptan. nih.govmdpi.com

Disconnection involving ring formation: An alternative strategy involves forming one of the heterocyclic rings onto the other pre-existing ring. For instance, a tryptamine derivative can undergo an addition-cyclization cascade to construct the pyrrolidine ring, forming a pyrroloindoline system which can be further modified. nih.gov

The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and the specific analogues being targeted.

Synthesis of Indole Ring Precursors and Functionalization

The indole moiety is a privileged structure in medicinal chemistry, and its functionalization is well-established. For the target molecule, modifications at the C-3 and N-1 positions are required.

The indole ring is highly nucleophilic, with the C-3 position being the most reactive site for electrophilic substitution. quora.comresearchgate.net This reactivity is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the intermediate formed upon attack at C-3. quora.com This intrinsic property is exploited for attaching the pyrrolidine moiety.

A common and effective method is the Friedel-Crafts acylation. In this reaction, an indole is treated with an activated N-protected proline derivative (like a prolinoyl chloride) to form a 3-(pyrrolidin-2-ylcarbonyl)-1H-indole intermediate. This ketone can then be reduced to establish the methylene bridge between the two rings. This two-step sequence is a reliable way to create the C3-C2' linkage. The synthesis of Eletriptan, a prominent analogue, utilizes this approach where 5-bromo-1H-indole is reacted with an N-protected proline derivative. nih.govmdpi.com

| Reaction Type | Reagents/Conditions | Purpose |

| Friedel-Crafts Acylation | Indole, N-protected prolinoyl chloride, Lewis acid | Forms a ketone linkage at the indole C-3 position. |

| Ketone Reduction | LiAlH₄, NaBH₄, or catalytic hydrogenation | Reduces the ketone to a methylene bridge, connecting the rings. |

The N-H proton of the indole ring is slightly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic. researchgate.net This allows for the introduction of various substituents, including the methyl group required for the target compound.

Standard procedures for N-methylation involve deprotonating the indole with a strong base like sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent, followed by the addition of an electrophilic methyl source such as methyl iodide or dimethyl sulfate (B86663). orgsyn.orgyoutube.com The timing of this step can vary; N-methylation can be performed on the starting indole precursor or later in the synthetic sequence after the pyrrolidine ring has been attached. Iron-catalyzed N-alkylation of indolines followed by oxidation also presents a modern alternative for synthesizing N-alkylated indoles. nih.gov

| Base | Alkylating Agent | Typical Solvent |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Sodium Amide (NaNH₂) | Methyl Iodide (CH₃I) | Liquid Ammonia/Ether |

| Potassium Hydroxide (KOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Sulfoxide (B87167) (DMSO) |

Construction and Derivatization of the Pyrrolidine Ring

The pyrrolidine ring is another ubiquitous scaffold in bioactive molecules. frontiersin.org Its synthesis can be achieved through various cyclization strategies or by using chiral pool starting materials.

When not starting from a pre-existing pyrrolidine ring (like proline), the ring can be constructed through several methods. One of the most powerful is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govutas.edu.au These ylides, often generated in situ from the decarboxylation of α-amino acids or other methods, react with dipolarophiles (like alkenes) to form highly substituted pyrrolidines. utas.edu.au

Other strategies include:

Intramolecular C-H Amination: Engineered enzymes can catalyze the intramolecular insertion of a nitrene into a C-H bond to form the pyrrolidine ring from an appropriate azide precursor. acs.org

Reductive Amination: The cyclization of γ-amino ketones or aldehydes can lead to the formation of the pyrrolidine ring.

Intramolecular Hydroamination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds can be used to synthesize pyrrolidine compounds from picolinamide-protected amine substrates. organic-chemistry.org

Controlling the stereochemistry at the C-2 position of the pyrrolidine ring is crucial for biological activity in many analogues. The synthesis of the (R)-enantiomer is of particular interest.

The most straightforward approach to achieving high enantiopurity is to start with a chiral precursor. L-proline and D-proline are readily available, inexpensive sources from the chiral pool that can be used to synthesize (S)- and (R)-pyrrolidine derivatives, respectively. nih.govmdpi.com For example, the synthesis of Eletriptan and other related pharmaceutical intermediates often begins with (R)-proline derivatives to set the desired stereochemistry from the outset. nih.govmdpi.com

When not using the chiral pool, asymmetric catalysis provides a powerful alternative.

Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral catalysts can induce enantioselectivity in the cycloaddition reaction between azomethine ylides and alkenes, producing optically active pyrrolidines. nih.gov

Organocatalytic Cascade Reactions: Chiral amines can catalyze the reaction between tryptamine derivatives and α,β-unsaturated aldehydes to construct the pyrroloindoline core with high enantioselectivity. nih.gov This method generates the key stereocenter in a controlled fashion.

The choice of method depends on the desired complexity of the final molecule and the efficiency of the stereochemical control. For many pharmaceutical applications, utilizing enantiopure starting materials like proline remains the most robust and scalable strategy. nih.govmdpi.com

N-Methylation and Substituent Introduction on Pyrrolidine

The functionalization of the pyrrolidine ring is crucial for modulating the pharmacological profile of indole-pyrrolidine scaffolds. This includes N-methylation of the pyrrolidine nitrogen and the introduction of various substituents on the carbon framework.

N-Methylation of the Pyrrolidine Nitrogen: The methylation of the secondary amine on the pyrrolidine ring is a key step in the synthesis of the target compound and its analogues, such as the migraine medication Eletriptan. This transformation is typically achieved through reductive amination or direct alkylation. A common industrial method involves the reduction of a precursor like (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester. This reduction, often using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), simultaneously reduces the ketone and the carbamate, directly yielding the N-methylpyrrolidine moiety google.comgoogle.com.

Introduction of Substituents: The introduction of substituents onto the pyrrolidine ring can significantly influence the molecule's basicity, polarity, and interaction with biological targets nih.gov. The position and nature of these substituents are critical for structure-activity relationship (SAR) studies. For instance, fluorophenyl or sec-butyl groups at the C3-position of a pyrrolidine-2,5-dione ring have been shown to positively affect anticonvulsant activity nih.gov. Synthetic strategies to achieve this include starting with functionalized precursors, such as 4-hydroxyproline, or employing stereoselective alkylation methods on a pre-formed pyrrolidine ring mdpi.com. Biocatalytic methods using engineered enzymes like cytochrome P411 are also emerging for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine derivatives nih.gov.

Key Coupling Reactions for Indole-Pyrrolidine Linkage

The formation of the covalent bond between the C3 position of the indole nucleus and the C2 position of the pyrrolidine ring is the cornerstone of synthesizing this class of compounds. Several synthetic strategies have been developed to achieve this linkage efficiently.

Formation of the C3-Pyrrolidine Bond

Friedel-Crafts Alkylation: A prominent method for forging the C3-pyrrolidine bond is the Friedel-Crafts alkylation of indoles. This reaction involves the activation of a pyrrolidine-derived electrophile by a Lewis acid, which is then attacked by the electron-rich indole at the C3 position. For example, N-protected 2-pyrrolidinone can be activated to form an acyliminium ion intermediate that subsequently reacts with indole. This approach has been utilized in the synthesis of various 3-substituted indole derivatives nih.gov. The reaction can be catalyzed by a range of Lewis acids, and asymmetric variants using chiral catalysts have been developed to produce enantiomerically enriched products mdpi.comacs.orgnih.gov.

Pictet-Spengler Reaction: The Pictet-Spengler reaction offers another powerful route to related structures, particularly tetrahydro-β-carbolines, which can be considered rigidified analogues. The classic reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization wikipedia.orgresearchgate.net. A variation of this reaction can be envisioned where a suitable pyrrolidine-containing aldehyde or ketone condenses with a tryptamine equivalent. Mechanistic studies suggest that spiroindolenines are key intermediates in this transformation, which then undergo a ring-expansive migration to form the final product nih.gov. This methodology is fundamental in the synthesis of many indole alkaloids mdpi.comacs.org.

Reductive Amination: Reductive amination provides a direct method for linking the two heterocycles. This can involve the reaction of an indole-3-carboxaldehyde with a pyrrolidine derivative or, more commonly, the reaction of a 1,4-dicarbonyl compound with an aniline derivative to form N-aryl-substituted pyrrolidines nih.gov. The synthesis of Eletriptan, for example, involves the reaction of 5-bromo-1H-indole with a protected pyrrolidine derivative, which can be viewed as a variation of this theme where a Grignard reagent activates the indole for reaction with a pyrrolidine electrophile mdpi.com.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of indole-pyrrolidine compounds. This involves the careful selection of catalysts, solvents, temperature, and stoichiometry.

In palladium-catalyzed coupling reactions, such as those used in some indole syntheses, the choice of ligand, base, and solvent is crucial. For instance, in the synthesis of indolyl complexes, optimizing the palladium precursor (e.g., Pd(OAc)₂ or Pd(dba)₂) and ligands (e.g., dppp, 1,10-phen) under specific CO pressure and temperature can lead to excellent yields researchgate.net. For Friedel-Crafts reactions, screening various Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃, Bi(OTf)₃) and reaction parameters is standard practice. A study on the Friedel-Crafts alkylation of indoles with trichloroacetimidates found that using an excess of the indole nucleophile helped to avoid overalkylation products, and C2-substituted indoles often gave higher yields nih.gov.

The synthesis of a key intermediate for Eletriptan, 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, highlights the importance of the reducing agent. While LiAlH₄ is effective, alternative reagents like Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) have been shown to be easier to handle and provide high-quality crude product in high yield, simplifying purification from column chromatography to crystallization google.com.

Below is a data table summarizing the optimization of a reduction step in the synthesis of an Eletriptan intermediate.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | LiAlH₄ | THF | 66 (reflux) | 3 | Not specified | google.com |

| 2 | SDMA | Toluene/THF | 48 | 2.5 | High | google.com |

| 3 | SDMA | Toluene/MTBE | 48 | 3 | High | google.com |

Synthesis of Structurally Related Analogues for Research Investigations

To explore the structure-activity relationships (SAR) and to develop new therapeutic agents, chemists synthesize a wide array of analogues of the lead compound, this compound. These modifications typically focus on the indole nitrogen (N-1) or the pyrrolidine ring.

Modifications at the Indole Nitrogen (N-1)

The N-1 position of the indole ring is a common site for modification. While the parent compound is N-methylated, introducing other alkyl, aryl, or acyl groups can significantly alter the molecule's properties.

N-Alkylation: N-alkylation can be achieved by treating the N-H indole precursor with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). For instance, N-alkylation of 3-acylindoles is a common step in producing diverse analogues nih.gov.

N-Arylation and N-Acylation: More complex modifications include N-arylation, often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. N-acylation is readily performed using acyl chlorides or anhydrides under basic conditions. These modifications introduce different steric and electronic properties to the indole scaffold, which can be crucial for biological activity researchgate.net.

Variations on the Pyrrolidine Ring (e.g., position, substituents, rigidization)

Altering the structure of the pyrrolidine ring offers another avenue for creating diverse analogues. This includes changing the point of attachment to the indole, adding substituents, or conformationally restricting the ring.

Positional Isomers: Synthesizing analogues where the indole is attached to the C3 position of the pyrrolidine ring instead of the C2 position creates positional isomers with different spatial arrangements. These can be prepared through strategies that utilize different starting materials, for example, by employing aza-Michael addition reactions or cycloadditions with appropriately functionalized precursors nih.govnih.gov.

Substituent Variations: As discussed in section 2.3.3, adding a wide range of substituents (e.g., alkyl, aryl, fluoro, hydroxyl groups) at various positions (C3, C4, C5) of the pyrrolidine ring is a key strategy in medicinal chemistry to fine-tune the compound's pharmacological profile nih.govnih.gov.

Rigidization: Creating a more conformationally restricted structure can lead to increased potency and selectivity. This can be achieved by incorporating the pyrrolidine into a bicyclic or spirocyclic system. A prominent example is the synthesis of spiro[indole-3,2'-pyrrolidine] derivatives. These compounds are often synthesized via 1,3-dipolar cycloaddition reactions between an azomethine ylide (generated in situ from an isatin (B1672199) and an amino acid like sarcosine) and a suitable dipolarophile mdpi.comacs.orgnih.govfrontiersin.orgnih.govresearchgate.netiaea.orgrsc.org. This approach creates a rigid spirocyclic framework, locking the relative orientation of the two heterocyclic rings nih.govnih.gov. The synthesis of conformationally constrained tricyclic indole-3-carboxamides has also been explored to produce potent analogues nih.gov.

Below is an interactive data table summarizing the synthesis of various spiro[indoline-3,2′-pyrrolidin]-2-one derivatives.

| Entry | Isatin Substituent (R) | Dipolarophile | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | H | (E)-Chalcone | Ethanol (B145695) | 85 | nih.gov |

| 2 | 5-Br | (E)-Chalcone | Ethanol | 88 | nih.gov |

| 3 | 5-Cl | (E)-Chalcone | Ethanol | 92 | nih.gov |

| 4 | H | trans-1,2-dibenzoylethylene | Conventional Heating | Good-Excellent | iaea.org |

Substitution Patterns on the Indole Aromatic Ring (e.g., halogenation, alkylation)

The functionalization of the indole's aromatic core (the benzene (B151609) ring) is a critical strategy for modulating the properties of this compound and its analogues. Introducing various substituents, such as halogens and alkyl groups, allows for the systematic exploration of structure-activity relationships. Methodologies for these modifications often involve electrophilic aromatic substitution or more modern transition-metal-catalyzed C-H activation techniques, targeting specific positions on the indole ring.

Halogenation Strategies

Halogen atoms are frequently incorporated into the indole scaffold to create valuable intermediates for further chemical transformations (e.g., cross-coupling reactions) or to directly influence the compound's intrinsic properties. The C5 position of the indole ring is a common site for halogenation due to its electronic characteristics.

A key intermediate for various therapeutic agents is 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Its synthesis can be achieved by reacting (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with a suitable reducing agent like sodium dihydro-bis(2-methoxyethoxy)aluminate. google.com This process highlights a synthetic route where the halogen is introduced early in the synthetic sequence, prior to the formation of the final pyrrolidinylmethyl side chain.

Direct halogenation of the indole ring system is also a viable strategy. For instance, N-substituted 2-(trifluoromethyl)-1H-indoles can be halogenated at the C3 position using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield 3-bromo and 3-iodo derivatives, respectively. nih.gov Furthermore, a one-pot synthesis can achieve di-substitution, such as the formation of 3,5-dibromo-2-(trifluoromethyl)-1H-indole from an enamine precursor using bromine in acetic acid. nih.gov Palladium-catalyzed C-H activation offers a modern approach for regioselective halogenation. Using a removable directing group, indolines (which are precursors to indoles) can be selectively halogenated at the C7 position. acs.org

The compatibility of halogenated indoles with subsequent reactions is crucial. For example, 5-fluoro and 5-bromo indoles have been shown to react effectively in BF3-OEt2 promoted C3-alkylation reactions with maleimides, yielding the desired products in good yields (75% and 84%, respectively). nih.gov

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Sodium dihydro-bis(2-methoxyethoxy)aluminate | 5-Bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole | 83-86% | google.com |

| 1-Methyl-2-(trifluoromethyl)-1H-indole | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-2-(trifluoromethyl)-1H-indole | Not Specified | nih.gov |

| Enamine precursor | Br2 in acetic acid | 3,5-Dibromo-2-(trifluoromethyl)-1H-indole | 56% | nih.gov |

| 5-Fluoro-1H-indole | N-phenylmaleimide, BF3-OEt2 | 3-(5-Fluoro-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 75% | nih.gov |

| 5-Bromo-1H-indole | N-phenylmaleimide, BF3-OEt2 | 3-(5-Bromo-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione | 84% | nih.gov |

Alkylation Strategies

Alkylation of the indole nucleus can occur at various positions, including the nitrogen atom (N1) or the carbon atoms of the aromatic ring (C2, C4, C5, C6, C7). N-alkylation is a common step in the synthesis of the target compound, achieved using reagents like methyl iodide. frontiersin.org

Direct C-alkylation of the indole's benzene ring is more challenging but can be accomplished under specific conditions. An acid-catalyzed reaction has been developed for the C2-alkylation of 3-alkylindoles using 1,1-disubstituted alkenes. frontiersin.org This method is effective for indoles bearing both electron-donating and electron-withdrawing substituents on the aromatic ring, producing 2,3-disubstituted indoles in moderate to excellent yields. frontiersin.org

The Fischer indole synthesis is a classical and versatile method for preparing indoles that can be readily adapted to produce analogues with specific alkylation patterns on the aromatic ring. By selecting an appropriately substituted phenylhydrazine hydrochloride and reacting it with a ketone like propiophenone, one can synthesize various 3-methyl-2-phenyl-1-substituted-indole derivatives. nih.gov This approach allows for the introduction of substituents on the benzene ring from the outset of the synthesis.

| Starting Material | Reagent(s) | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Methylindole | 1,1-Disubstituted alkene, HI (catalyst) | C2-alkylated indole | Good to excellent | frontiersin.org |

| C2-alkylated indole product | CH3I | N-methylindole | Quantitative | frontiersin.org |

| Substituted phenylhydrazine hydrochloride | Propiophenone | 3-Methyl-2-phenyl-1-substituted-indole | Not Specified | nih.gov |

| 2-(Trifluoromethyl)-1H-indole | NaH, Alkylating reagent | 1-Alkyl-2-(trifluoromethyl)-1H-indole | 77% (for N-methylation) | nih.gov |

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Pyrrolidin 2 Yl 1h Indole

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is characteristically electron-rich, making it susceptible to attack by electrophiles. The presence of the pyrrolidine (B122466) substituent at the C3 position influences this inherent reactivity.

Electrophilic Reactions (e.g., protonation)

The indole nucleus readily undergoes electrophilic substitution reactions. Due to the electron-donating nature of the indole nitrogen, the C3 position is typically the most nucleophilic and prone to electrophilic attack. However, in 1-methyl-3-(pyrrolidin-2-yl)-1H-indole, this position is already substituted. Consequently, electrophilic attack is more likely to occur at other positions of the indole ring, such as the C2, C4, C5, C6, or C7 positions, or at the indole nitrogen itself.

Protonation, a fundamental electrophilic reaction, can occur at the indole nitrogen or at the C3 position, leading to the formation of an indoleninium ion. The stability of this cation is a key factor in subsequent reactions. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions.

Transformations Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a key center for chemical transformations, exhibiting typical amine reactivity.

Amine Reactivity and Derivatization

The secondary amine within the pyrrolidine moiety can undergo a variety of reactions common to amines. These include N-alkylation, N-acylation, and reactions with carbonyl compounds to form enamines or other condensation products. Such derivatizations can be used to introduce a wide range of functional groups, thereby modifying the properties of the parent molecule. For instance, tagging primary amine and hydroxyl groups with a linear acyl chloride containing a tertiary amine tail, followed by coupling carboxylate groups to a linear amine tag with a tertiary amine tail, can increase proton affinity and hydrophobicity. nih.gov

Cycloaddition Reactions of Indole-Pyrrolidine Systems

The indole nucleus can participate in cycloaddition reactions, although this is less common than electrophilic substitution. The C2-C3 double bond of the indole can act as a dienophile or a dipolarophile in such reactions. The presence of the pyrrolidine substituent can influence the feasibility and outcome of these cycloadditions.

A well-established method for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene. nih.gov The interaction between these two components dictates the regio- and stereoselectivity of the resulting pyrrolidine ring. nih.gov Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. These ylides then react with dipolarophiles to form various substituted pyrrolidines. nih.gov For instance, spiro[indoline-3,2′-pyrrolidines] can be synthesized through the [3+2]-cycloaddition of azomethine ylides with specific alkenes. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Isatin-derived azomethine ylides | Maleimides | N-fused pyrrolidinyl spirooxindoles | 1,3-dipolar cycloaddition mdpi.com |

| Azomethine ylides | Alkenyl boronates | 3-boronic-ester-substituted pyrrolidines | Cycloaddition nih.gov |

| Benzoimidazol-2-yl-3-phenylacrylonitriles | Azomethine ylides (from isatin (B1672199) and sarcosine) | Spiro[indoline-3,2′-pyrrolidines] | [3+2]-cycloaddition nih.gov |

Oxidation and Reduction Chemistry of the Hybrid Structure

Both the indole and pyrrolidine rings can be subject to oxidation and reduction reactions, leading to a variety of transformed products.

The indole ring can be oxidized by various reagents, potentially leading to oxindoles or other oxidized indole derivatives. The specific outcome depends on the oxidizing agent and reaction conditions. Conversely, the indole ring can be reduced, for example, by catalytic hydrogenation, to yield indoline (B122111) derivatives.

The pyrrolidine ring is generally more resistant to oxidation than the indole nucleus. However, strong oxidizing agents can lead to ring-opening or other degradative reactions. Reduction of the pyrrolidine ring itself is not a common transformation under typical conditions.

It's important to note that the presence of both rings in the same molecule means that chemoselectivity can be a key issue in oxidation and reduction reactions. One ring may be preferentially transformed over the other depending on the reagents and conditions employed.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of chiral molecules is a critical aspect of their chemical and biological identity. In the case of this compound, the presence of a stereocenter at the 2-position of the pyrrolidine ring gives rise to the possibility of (R) and (S) enantiomers. The stability of this chiral center against epimerization—the change in configuration at one of several stereogenic centers in a molecule—is a key consideration in its synthesis, handling, and application. While direct experimental studies on the epimerization of this compound are not extensively documented in the literature, a thorough analysis based on fundamental principles of organic chemistry and studies of analogous structures allows for a detailed understanding of its likely stereochemical behavior.

The primary pathway for the epimerization of a chiral carbon center is through the removal of a proton from that center, leading to the formation of a planar, achiral intermediate, such as a carbanion or an enolate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture of the two enantiomers. libretexts.org For this compound, the crucial factor for its stereochemical stability is the acidity of the hydrogen atom at the C2 position of the pyrrolidine ring.

The acidity of this C-H bond is influenced by the electronic effects of the adjacent substituents: the nitrogen atom of the pyrrolidine ring and the indole-3-yl group. The indole ring, being an aromatic system, can exert an electron-withdrawing effect, which can stabilize a negative charge on the adjacent carbon atom through resonance or inductive effects. This stabilization would increase the acidity of the C2-proton and, consequently, the propensity for epimerization under basic conditions.

Studies on the racemization of chiral amines have shown that the presence of an aromatic or unsaturated group attached to the chiral carbon can facilitate this process, particularly in the presence of a base. google.com The general mechanism involves the deprotonation of the chiral carbon by a base to form a resonance-stabilized carbanion. This planar intermediate loses its original stereochemical information. Reprotonation then leads to the formation of both enantiomers.

In the context of this compound, treatment with a sufficiently strong base could initiate epimerization. The process would begin with the abstraction of the proton from the C2 position of the pyrrolidine ring. The resulting carbanion would be stabilized by the adjacent indole ring. Reprotonation of this achiral intermediate would yield a mixture of the (R) and (S) enantiomers, leading to racemization.

The conditions under which such epimerization might occur are critical. Research on similar chiral amines indicates that metal hydroxides, such as potassium hydroxide, in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), can effectively promote racemization. google.com The temperature is also a crucial factor, with higher temperatures generally accelerating the rate of epimerization.

The following table summarizes conditions that have been reported to promote racemization in chiral amines with structures analogous to this compound, providing a predictive framework for its stereochemical stability.

| Condition | Effect on Stereochemical Stability | Rationale | Reference |

| Presence of a Strong Base (e.g., KOH, NaOH) | Decreased Stability / Promotes Epimerization | Facilitates the deprotonation of the chiral carbon, forming a planar carbanion intermediate. | google.com |

| Aprotic Polar Solvent (e.g., DMSO) | Decreased Stability / Promotes Epimerization | Stabilizes the charged intermediate and facilitates the action of the base. | google.com |

| Increased Temperature | Decreased Stability / Promotes Epimerization | Provides the necessary activation energy for the deprotonation and reprotonation steps. | nih.gov |

| Acidic Conditions | Generally Stable | Protonation of the nitrogen atom would likely occur first, which would disfavor the removal of a proton from the adjacent carbon. | |

| Presence of an Aromatic Substituent at the Chiral Center | Decreased Stability under Basic Conditions | The aromatic ring can stabilize the intermediate carbanion through resonance and inductive effects, increasing the acidity of the C-H bond. | google.com |

It is important to note that while these principles provide a strong indication of the potential for epimerization, the actual stereochemical stability of this compound would need to be confirmed through specific experimental studies. Such studies would involve subjecting an enantiomerically enriched sample of the compound to various conditions (e.g., different bases, solvents, and temperatures) and monitoring the enantiomeric excess over time using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Pyrrolidin 2 Yl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecular structure by identifying the different types of protons and carbons present.

¹H NMR: The proton NMR spectrum of 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole would display distinct signals corresponding to the indole (B1671886) core, the pyrrolidine (B122466) ring, and the N-methyl group. The aromatic protons on the indole ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The single proton on the C2 position of the indole would likely be a singlet, while the four protons on the benzene (B151609) portion of the indole would show characteristic splitting patterns (doublets and triplets). The N-methyl group attached to the indole nitrogen would present as a sharp singlet further upfield, typically around δ 3.7 ppm. The protons of the pyrrolidine ring would resonate in the aliphatic region (δ 1.5-4.0 ppm), exhibiting complex splitting due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the indole ring would be found in the δ 110-140 ppm range. The carbon of the N-methyl group would appear as a single peak around δ 30-35 ppm. The aliphatic carbons of the pyrrolidine ring would be observed in the upfield region, typically between δ 25-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole N-CH₃ | ~3.7 (s) | ~33 |

| Indole H-2 | ~7.0 (s) | ~125 |

| Indole H-4 | ~7.6 (d) | ~122 |

| Indole H-5 | ~7.2 (t) | ~120 |

| Indole H-6 | ~7.1 (t) | ~121 |

| Indole H-7 | ~7.5 (d) | ~110 |

| Pyrrolidine H-2' | ~3.5-4.0 (m) | ~55-60 |

| Pyrrolidine H-3', H-4', H-5' | ~1.5-3.2 (m) | ~25-50 |

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between atoms, which is crucial for assembling the molecular puzzle. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons within the pyrrolidine ring (H-2' with H-3', H-3' with H-4', etc.) and between the neighboring aromatic protons on the indole's benzene ring (H-4 with H-5, H-5 with H-6, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily assigned proton signals. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~33 ppm, confirming the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different fragments of the molecule. Key expected correlations for confirming the structure of this compound would include:

A correlation between the N-methyl protons and the indole carbons C2 and C7a.

Correlations between the pyrrolidine H-2' proton and the indole carbons C2 and C3a, confirming the attachment point of the pyrrolidine ring to the indole core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₃H₁₆N₂), the exact molecular weight is 200.1313 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. researchgate.net In a typical mass spectrum, the compound would be observed as various adducts. Predicted m/z values for common adducts are listed below. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 200.13080 |

| [M+H]⁺ | 201.13863 |

| [M+Na]⁺ | 223.12057 |

| [M+K]⁺ | 239.09451 |

Source: PubChemLite. uni.lu

Fragmentation analysis would likely show a prominent molecular ion peak. Common fragmentation pathways would involve the cleavage at the bond connecting the indole and pyrrolidine rings or the opening and fragmentation of the pyrrolidine ring itself, leading to characteristic daughter ions that help confirm the structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 (broad) | Secondary Amine (Pyrrolidine) |

| Aromatic C-H Stretch | 3000 - 3100 | Indole Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Pyrrolidine Ring & N-CH₃ |

| Aromatic C=C Stretch | 1580 - 1615, 1450 - 1490 | Indole Ring |

| C-N Stretch | 1300 - 1360 | Aromatic Amine (Indole) |

Source: General IR spectroscopy principles. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system is a strong chromophore.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption maxima (λ_max) due to π → π* transitions within the indole nucleus. Unsubstituted indole typically displays two main absorption bands: a strong band near 220 nm and a broader, structured band between 260-290 nm. The substitution on the indole ring at the N1 and C3 positions would be expected to cause minor shifts (bathochromic or hypsochromic) in these absorption bands. This technique is useful for confirming the presence of the indole chromophore and for quantitative analysis.

Computational Chemistry and Molecular Modeling Investigations of 1 Methyl 3 Pyrrolidin 2 Yl 1h Indole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and three-dimensional structure of molecules. DFT methods are employed to explore molecular and electronic properties by calculating the electron density of a system. researchgate.net

Geometry optimization is a critical step in computational chemistry, aiming to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation, of a molecule. For indole (B1671886) derivatives, DFT calculations can determine key structural parameters. For instance, in a study of a related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT was used to optimize the geometry, revealing V-shaped molecules where the dihedral angles between the indole ring system and the benzene (B151609) ring were 79.08(6)° and 72.83(5)° for two different conformers. nih.gov Such calculations for 1-Methyl-3-(pyrrolidin-2-yl)-1H-indole would similarly yield precise bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional shape. The total energy of this optimized structure provides a measure of its thermodynamic stability.

Table 1: Representative Geometric Parameters from DFT Calculations on Indole Derivatives

| Parameter | Typical Value (Indole Ring) | Description |

|---|---|---|

| C-C Bond Length | ~1.37 - 1.45 Å | Bond lengths within the aromatic indole core. |

| C-N Bond Length | ~1.37 - 1.38 Å | Bond lengths for the nitrogen within the indole ring. |

Note: This table presents typical values for indole rings based on related structures; specific values for this compound require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. mdpi.com

In computational studies of various heterocyclic compounds, DFT (often using the B3LYP functional) is used to calculate these energies. researchgate.net For example, a DFT study on a synthesized 2-(Furan-2-yl)-1H-benzo[d]imidazole calculated HOMO and LUMO energies to determine charge density and reactive sites. researchgate.net Similar analysis for this compound would map the distribution of these orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Example FMO Energy Data from a DFT Study of a Pyrrolidine (B122466) Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.97 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -2.36 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

Source: Data from a study on 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, illustrating the type of results obtained from FMO analysis. mdpi.com

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions within the molecule and with its environment (like a solvent), MD can explore the molecule's conformational space—the full range of shapes it can adopt. mdpi.comnih.gov This is particularly important for flexible molecules like this compound, which contains a rotatable bond between the indole and pyrrolidine rings.

MD simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and how its flexibility might influence its ability to bind to a biological target. mdpi.com For example, MD studies on various drug candidates are used to understand the dynamic nature of the target protein and how even minor conformational changes can affect the ligand-protein complementarity. mdpi.com Such simulations would provide a dynamic picture of how the pyrrolidine ring of this compound is oriented relative to the indole core, which is crucial for its interaction with receptor sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors (physicochemical properties derived from the structure), QSAR models can predict the activity of new, untested compounds. nih.gov

For indole derivatives, QSAR studies have been successfully used to predict various biological activities, including antioxidant and anticancer effects. nih.govnih.gov A 2D-QSAR model for novel 1H-3-indolyl derivatives identified key structural features responsible for their antioxidant activity. nih.gov In another study, 3D-QSAR modeling, along with molecular docking, provided a basis for optimizing 1-methyl-1H-indole-pyrazoline hybrids as potential anticancer agents. nih.gov A QSAR model for this compound would involve calculating descriptors such as molecular weight, lipophilicity (logP), and electronic properties (like HOMO/LUMO energies) to build a predictive model for a specific biological endpoint.

Table 3: Common Molecular Descriptors Used in QSAR Models

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and interaction capabilities. |

| Steric | Molecular Volume | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity, affecting membrane permeability. |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.govalliedacademies.org

Following the docking process, a detailed ligand-protein interaction profile is generated. This profile identifies the specific amino acid residues in the receptor's binding site that interact with the ligand and characterizes the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). researchgate.net

Studies on structurally related spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds have used molecular docking to understand their potent inhibition of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.govacs.org These studies revealed how the indole and pyrrolidine moieties fit into specific pockets of the MDM2 protein. For this compound, docking studies against relevant neurological or oncological targets could predict its binding affinity (often expressed as a docking score or binding energy) and elucidate its mechanism of action at the molecular level. The indole ring could participate in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the nitrogen atoms in both rings could act as hydrogen bond acceptors or donors.

Table 4: Example of Ligand-Protein Interaction Data from a Docking Study

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyrrolidine N-H | Aspartic Acid (Asp) | Strong, directional interaction contributing to binding affinity. |

| Hydrophobic Interaction | Indole Ring | Leucine (Leu), Valine (Val) | Non-polar interactions crucial for binding in hydrophobic pockets. |

Note: This table is a hypothetical representation of potential interactions for this compound based on docking studies of similar compounds.

Binding Affinity Predictions

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. For structurally related indole derivatives, these studies have been instrumental in identifying potential biological targets and understanding binding interactions. For instance, various indole derivatives have been investigated as inhibitors of enzymes like cholinesterase and as ligands for receptors such as histamine H1 receptors, showcasing the diverse biological roles this chemical scaffold can play rsc.orgnih.gov.

While specific binding affinity data for this compound is not available, general principles of molecular recognition suggest that the indole ring can participate in π-stacking and hydrophobic interactions, while the pyrrolidine moiety and its nitrogen atom can form hydrogen bonds and ionic interactions with receptor active sites. The predicted molecular properties of a similar compound, such as a molecular weight of 214.31 g/mol and an XLogP3 of 2.4, provide a basis for such interactions nih.gov.

Table 1: Predicted Physicochemical Properties for a Structurally Similar Compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H18N2 | PubChem nih.gov |

| Molecular Weight | 214.31 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Note: Data is for the similar compound 1-Methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole.

In Silico Pharmacokinetic Assessments

In silico methods are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development.

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties. The "Rule of Five," a set of guidelines to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans, suggests that compounds with a molecular weight under 500 g/mol and a LogP under 5 are more likely to have good oral absorption. Based on the predicted properties of the similar compound, this compound would likely adhere to these rules nih.gov.

The predicted topological polar surface area (TPSA) is another key descriptor for predicting drug absorption. While a specific value for the target compound is not available, the general structural features suggest it would have a TPSA value conducive to cell membrane permeability.

Table 2: Predicted ADME Properties for a Structurally Similar Compound

| ADME Property | Predicted Value/Characteristic |

|---|---|

| Gastrointestinal Absorption | High (Predicted) |

| Blood-Brain Barrier Permeation | Likely (Predicted) |

| P-glycoprotein Substrate | Undetermined |

Note: These are generalized predictions based on the structural class of the compound.

The metabolic fate of a compound is a critical determinant of its efficacy and duration of action. In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. For indole-containing compounds, metabolism often occurs on the indole ring through hydroxylation or on N-alkyl groups through dealkylation.

Table 3: Predicted Metabolic Profile

| Metabolic Aspect | Prediction |

|---|---|

| Primary Metabolic Enzymes | Cytochrome P450 family (e.g., CYP2D6, CYP3A4) |

| Likely Metabolic Reactions | Aromatic hydroxylation, N-dealkylation |

Note: These predictions are based on common metabolic pathways for similar chemical structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1 Methyl 3 Pyrrolidin 2 Yl 1h Indole Derivatives

Systematic Exploration of Indole (B1671886) Substitutions on Biological Efficacy

The indole scaffold is a versatile template that allows for substitution at various positions, each potentially impacting the molecule's interaction with biological targets. Research into C3- and N1-substituted indole analogs has shown that these modifications can lead to potent anticancer, antimicrobial, and antioxidant agents. nih.gov The N-substitution on the indole group, such as the methyl group in the parent compound, is a common strategy to modulate activity. nih.gov

Studies on related indole derivatives have demonstrated the critical role of substitutions on the indole ring. For instance, in a series of 1-methyl-1H-indole-pyrazoline hybrids designed as tubulin polymerization inhibitors, substitutions on the indole ring were crucial for activity. nih.gov The compound 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide emerged as a potent inhibitor, highlighting the positive impact of a bromine atom at the C5 position of the indole ring on anticancer efficacy. nih.gov This suggests that introducing electron-withdrawing groups at this position can enhance biological activity.

Further exploration into C3-methylene-bridged indole derivatives has also provided insights. The functionalization at the C3 position is a convenient method for creating more complex structures with diverse biological activities. nih.gov The dimethylamine (B145610) group at the C3 position of gramine, a related natural product, can be readily substituted, making this position a key handle for synthetic modifications. nih.gov

The following table summarizes the effects of various substitutions on the indole core based on studies of related compounds.

| Compound/Series | Indole Substitution | Biological Target/Activity | Key Finding | Reference |

| Indole-pyrazoline hybrids | 5-Bromo | Tubulin Polymerization (Anticancer) | Bromination at C5 significantly increased inhibitory potency (IC50 = 2.12 μM). | nih.gov |

| N-substituted indoles | Tertiary amino and phenyl groups at N1 | Staphylococcus aureus (Antimicrobial) | N1 substitution can confer significant antimicrobial activity. | nih.gov |

| Gramine Analogs | Various at C3 | Anticancer, Antitubercular, Antimicrobial | C3 is a key position for functionalization to generate diverse bioactive compounds. | nih.gov |

Stereochemical Influence of the Pyrrolidine (B122466) Moiety on Receptor Binding

The pyrrolidine ring in 1-methyl-3-(pyrrolidin-2-yl)-1H-indole contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). This stereochemistry is a critical determinant of receptor binding and biological activity. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. nih.gov

A landmark study on the enantiomers of a closely related analog, 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole, revealed significant stereogenic differentiation in their serotonergic pharmacology. wikipedia.org This demonstrates that receptors can distinguish between the (R) and (S) configurations, leading to different binding affinities and functional activities.

This principle has been explored in other pyrrolidine-containing compounds. In the development of GPR40 agonists, it was discovered that the stereochemistry of the pyrrolidine ring dictates the binding mode. figshare.com The (R,R) and (S,S) enantiomers of a pyrrolidine-containing compound had differential effects, with one potentiating a radioligand and the other displacing it, indicating they interact with the receptor in fundamentally different ways. figshare.com Similarly, in a series of novel κ-opioid receptor agonists, four distinct stereoisomers were prepared, with the (1S,18S) isomer being identified as the most potent, having a Kᵢ of 0.0059 nM. rsc.org

The synthesis of enantiomerically pure compounds is often achieved through chiral resolution or asymmetric synthesis, allowing for the evaluation of individual stereoisomers. nih.govmdpi.com For example, biocatalytic methods can be used for the enantioselective construction of chiral pyrrolidines, yielding products with a specific (R) or (S) configuration. acs.org

The table below illustrates the importance of stereochemistry in receptor binding for related pyrrolidine-containing molecules.

| Compound Series | Stereoisomers Compared | Target Receptor | Finding | Reference |

| 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole | (R) vs. (S) | Serotonin (B10506) Receptors | Enantiomers showed different serotonergic pharmacology. | wikipedia.org |

| Pyrrolidine-containing agonists | (R,R) vs. (S,S) | GPR40 | Enantiomers exhibited different binding modes and effects on a radioligand. | figshare.com |

| 1-(pyrrolidin-1-ylmethyl)-...-tetrahydroisoquinolines | (1S,18S) vs. other isomers | κ-Opioid Receptor | The (1S,18S) isomer was the most potent agonist (Kᵢ = 0.0059 nM). | rsc.org |

Correlation of Physicochemical Properties with Pharmacological Profiles

The pharmacological profile of a drug candidate is intrinsically linked to its physicochemical properties, such as lipophilicity, solubility, and ionization state (pKa). These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (logP), is crucial for a molecule's ability to cross biological membranes. nih.gov For indolinone derivatives, logP values between 2.64 and 2.69 were found to be suitable for partitioning into lipid compartments. nih.gov A study on a related compound identified favorable properties with a LogP of 3.01 and a LogD (the log of the distribution coefficient at a specific pH) of 2.96. researchgate.net However, lipophilicity must be balanced; highly lipophilic substances may be stored in fatty tissues, leading to a prolonged presence in the body. mdpi.com

Aqueous solubility (LogS) is another key parameter. Poorly soluble compounds often exhibit poor bioavailability. For two indolinone derivatives, LogS values were -4.65 and -4.11, indicating low solubility. nih.gov

The acid dissociation constant (pKa) determines the extent of ionization of a molecule at a given pH. This affects both solubility and permeability. For a series of 3-(3-(piperidin-1-yl)propyl)indoles, reducing the pKa of the basic nitrogen by incorporating fluorine led to improved pharmacokinetic profiles. acs.org One lead candidate molecule was noted to have a favorable pKa of 11. researchgate.net

Computational tools like SwissADME are often used to predict these properties. nih.govnih.gov The "BOILED-Egg" model, for instance, can predict intestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity. nih.gov

The following interactive table displays key physicochemical properties for representative indole and indolinone derivatives.

| Compound/Derivative | Property | Value | Significance | Reference |

| Chloro indolinone (C1) | LogP | 2.64 | Reflects partitioning into lipid compartments. | nih.gov |

| Chloro indolinone (C1) | LogS | -4.65 | Low aqueous solubility. | nih.gov |

| Nitro indolinone (C2) | LogP | 2.69 | Reflects partitioning into lipid compartments. | nih.gov |

| Nitro indolinone (C2) | LogS | -4.11 | Low aqueous solubility. | nih.gov |

| Lead Anticancer Candidate | LogP | 3.01 | Favorable lipophilicity. | researchgate.net |

| Lead Anticancer Candidate | pKa | 11 | Favorable ionization characteristic. | researchgate.net |

| Diquinothiazines | Caco-2 Permeability | High (log Papp > 0.9) | Predicts good intestinal absorption. | mdpi.com |

Development of SAR Models for Predictive Compound Design

To accelerate the drug discovery process, computational models are often developed to predict the biological activity of novel compounds based on their chemical structure. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of 1-methyl-1H-indole-pyrazoline hybrids, 3D-QSAR modeling, in conjunction with molecular docking, provided a foundation for the further optimization of lead compounds as potential anticancer agents. nih.gov These models can create a "map" that shows which regions of a molecule are sensitive to modification. For example, a QSAR model might indicate that bulky, electron-donating groups at a specific position on the indole ring increase activity, while electronegative groups decrease it.

Different computational methods, such as Multiple Linear Regression (MLR) and Artificial Neural Network (ANN), can be used to build these models. nih.gov For a series of 5-HT₆ receptor ligands with a related pyrrolo[2,3-b]pyridine core, an ANN-based model showed significantly better predictive ability than a simpler linear model. nih.gov The development of reliable QSAR models for isatin (B1672199) and indole-based compounds has also been a focus, aiming to predict inhibitory activity against viral proteases like SARS CoV 3CLpro. nih.gov

These predictive models are crucial for rational drug design, allowing chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.govnih.gov The insights gained from SAR and QSAR studies guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Emerging Applications of 1 Methyl 3 Pyrrolidin 2 Yl 1h Indole Analogues

Rational Design and Synthesis of Next-Generation Analogues

The development of novel analogues of 1-methyl-3-(pyrrolidin-2-yl)-1H-indole is increasingly driven by a rational, structure-based design approach. This strategy aims to optimize the pharmacological properties of the lead compound, enhancing its potency, selectivity, and pharmacokinetic profile. A significant area of focus has been the synthesis of complex spiro- and fused-ring systems that incorporate the core indole-pyrrolidine structure. These rigidified structures can offer improved binding affinity to biological targets by reducing the entropic penalty upon binding.

One notable strategy involves the use of multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. nih.gov For instance, the one-pot synthesis of tetrahydrocarboline-type indole (B1671886) alkaloids, which share structural similarities with the this compound framework, has been achieved through a multiple alkylamination cascade. nih.gov This approach not only enhances synthetic efficiency but also allows for the direct incorporation of diverse functional groups and chiral centers, facilitating the exploration of a wider chemical space. nih.govnih.gov

Another powerful synthetic tool is the [3+2] cycloaddition reaction of azomethine ylides, which has been extensively used to construct highly substituted pyrrolidine (B122466) rings with controlled stereochemistry. mdpi.com This method has been instrumental in the synthesis of novel spirooxindole-pyrrolidine derivatives. researchgate.net The design of these compounds is often guided by the desire to mimic or block specific protein-protein interactions. For example, spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives have been designed as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer. nih.gov

The following table summarizes some of the synthetic strategies being employed to generate novel analogues:

| Synthetic Strategy | Description | Resulting Scaffold | Reference(s) |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials to rapidly build molecular complexity. | Tetrahydrocarbolines and other fused systems | nih.gov |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form a five-membered pyrrolidine ring. | Spirooxindole-pyrrolidines, dispiropyrrolidines | mdpi.comresearchgate.net |

| Intramolecular Cyclization | Formation of a cyclic structure from a single molecule containing the necessary functional groups. | Complex spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones | researchgate.net |

Exploration of Novel Therapeutic Indications

While the this compound scaffold is a component of the established anti-migraine drug Eletriptan, current research is heavily focused on exploring its potential in oncology. The indole nucleus is a "privileged structure" in medicinal chemistry, and its derivatives have been shown to target a wide array of proteins involved in cancer progression. nih.govnih.gov

Analogues of this compound are being investigated for their ability to inhibit various cancer-related targets, as detailed in the table below:

| Therapeutic Target | Mechanism of Action | Example Analogue Class | Reference(s) |

| MDM2-p53 Interaction | Inhibition of the interaction between MDM2 and the tumor suppressor p53, leading to p53-mediated apoptosis. | Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones | nih.gov |

| Hedgehog Signaling Pathway | Inhibition of the Smoothened (SMO) receptor, which is crucial for the activation of the Hedgehog pathway implicated in various cancers. | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | researchgate.netelsevierpure.com |

| Tubulin Polymerization | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. | Indole-linked aryl hetero derivatives | nih.gov |

| Topoisomerases | Inhibition of enzymes that regulate DNA topology, leading to DNA damage and cell death. | Pyrazoline derivatives with an indole nucleus | nih.gov |

| Kinases (e.g., CDK1) | Inhibition of cyclin-dependent kinases that control cell cycle progression. | 1H-pyrrolo[2,3-b]pyridine derivatives (nortopsentin analogues) | nih.gov |

Beyond cancer, the structural versatility of the indole-pyrrolidine scaffold suggests potential for other therapeutic applications. For instance, certain pyrrolidin-2-one analogues have been investigated as potential anticonvulsant agents, targeting GABA-A receptors. researchgate.net The exploration of these and other central nervous system disorders represents a promising avenue for future research.

Integration of Advanced Computational and Experimental Methodologies

The discovery and optimization of novel this compound analogues are significantly accelerated by the integration of computational and experimental approaches. nih.gov Computational tools are employed at various stages of the drug discovery pipeline, from initial hit identification to lead optimization.

Structure-based virtual screening allows for the rapid in silico screening of large chemical libraries to identify potential binders to a specific biological target. nih.gov This is often followed by molecular dynamics (MD) simulations , which provide insights into the dynamic behavior of the ligand-receptor complex and help to predict binding affinities and the stability of interactions. nih.gov For example, MD simulations have been used to confirm the stable binding of candidate inhibitors within the TIM-3 binding pocket for non-small cell lung cancer immunotherapy. nih.gov

These computational predictions are then validated through a battery of experimental assays . In vitro studies, such as cell proliferation assays and enzyme inhibition assays, are used to determine the biological activity of the synthesized compounds. nih.govresearchgate.net For example, the MTT assay is commonly used to evaluate the cytotoxic effects of novel indole derivatives on various cancer cell lines. nih.gov Promising candidates from in vitro studies are then advanced to in vivo models, such as xenograft mouse models, to assess their efficacy and pharmacokinetic properties in a living organism. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient exploration of the chemical space, ultimately leading to the identification of more potent and selective drug candidates.

Development of Targeted Delivery Strategies

To enhance the therapeutic efficacy and minimize the off-target effects of potent this compound analogues, particularly in cancer therapy, the development of targeted drug delivery systems is crucial. These systems are designed to deliver the drug preferentially to the site of action, such as a tumor, thereby increasing the local concentration of the drug and reducing systemic toxicity.

One promising approach involves the use of nanocarriers , such as liposomes, polymers, and niosomes, to encapsulate the drug. jchr.org These nanoparticles can be engineered to have specific physicochemical properties that promote their accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.

Furthermore, these nanocarriers can be decorated with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors that are overexpressed on the surface of cancer cells. This active targeting strategy can further enhance the selectivity of drug delivery. For indole alkaloids, delivery systems such as niosomes have been explored to improve their therapeutic index in cancer treatment. jchr.org

The development of such targeted delivery systems for novel this compound analogues holds the potential to unlock their full therapeutic value, especially for highly potent compounds that may otherwise have a narrow therapeutic window.

Q & A

Advanced Research Question

- Purity Validation : Use HPLC-MS to rule out impurities (>95% purity required for pharmacological assays) .

- Assay Standardization : Control for variables like solvent (DMSO vs. saline), cell line (ATCC vs. clinical isolates), and exposure time .

- Meta-Analysis : Cross-reference data with structurally similar indoles (e.g., 1-Methyl-2-(piperidin-4-yl)-1H-indole) to identify trends in potency .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Storage : Seal in dry containers at 20–22°C to prevent hydrolysis .

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodent models prior to in vivo studies .

How can computational methods predict the compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Simulate binding to targets like serotonin receptors (5-HT) or kinases (e.g., JAK2) using AutoDock Vina .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to prioritize experimental targets .

What synthetic routes avoid common side products?

Advanced Research Question

- Protecting Groups : Use Boc-protected pyrrolidine to prevent N-alkylation side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 24 hours) and improve regioselectivity in indole functionalization .

How does the compound’s basicity impact its biological activity?

Advanced Research Question

High basicity (pKa ~10.6) facilitates protonation in physiological pH, enhancing solubility and interaction with anionic targets (e.g., DNA, phospholipid membranes). Compare with weaker bases (e.g., indole-3-acetic acid, pKa ~4.7) to isolate charge-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.